(2S,3S)-(-)-3-Phenylglycidol (CAS 104196-23-8) is a highly enantioenriched trans-epoxide primarily utilized as a stereospecific precursor in the synthesis of active pharmaceutical ingredients (APIs), including specific enantiomers of morpholine-based reuptake inhibitors [1]. Characterized by its precise (2S,3S) stereocenters, this chiral building block provides a predictable ring-opening trajectory essential for establishing adjacent stereogenic centers in complex molecules . For industrial and advanced laboratory procurement, its primary value lies in bypassing the need for late-stage chiral resolution, offering a direct, high-yield pathway to target enantiomers with typical enantiomeric excesses (ee) exceeding 97% .
Substituting (2S,3S)-(-)-3-Phenylglycidol with its racemic counterpart or the (2R,3R) enantiomer fundamentally disrupts the stereochemical integrity of the synthetic sequence [1]. In API manufacturing, using the incorrect epoxide enantiomer yields the opposite, often pharmacologically inactive, stereoisomer. Furthermore, attempting to use racemic 3-phenylglycidol necessitates costly, low-yield downstream chiral resolution steps—such as the fractional crystallization of mandelate salts—which inherently discards at least 50% of the intermediate material and severely diminishes overall process efficiency compared to starting with the enantiopure (2S,3S) precursor [1].
Utilizing enantiopure (2S,3S)-(-)-3-Phenylglycidol allows chemists to bypass classical resolution methods in the synthesis of chiral APIs like reboxetine analogs [1]. Relying on racemic precursors requires resolution via mandelate salts, an inherently inefficient process. Starting with the stereospecific epoxide directly translates the high enantiomeric excess into the final product, eliminating the ~50% material loss associated with late-stage salt resolution [1].
| Evidence Dimension | Downstream chiral yield retention |
| Target Compound Data | >97% ee directly transferred to the API without resolution |
| Comparator Or Baseline | Racemic 3-phenylglycidol |
| Quantified Difference | Eliminates the ~50% material loss inherent to late-stage salt resolution |
| Conditions | API synthesis sequences (e.g., morpholine ring construction) |
Procuring the enantiopure building block directly reduces waste and increases the effective throughput of the target chiral API compared to racemic starting materials.
The trans-configuration of (2S,3S)-(-)-3-Phenylglycidol ensures highly regioselective nucleophilic attack, typically at the C3 position due to the electronic influence of the adjacent phenyl ring [1]. Compared to non-phenylated chiral epoxides like (S)-glycidol, the phenyl group provides a distinct electronic bias that enhances regiocontrol during the addition of phenols or amines, achieving regioselectivities that streamline downstream purification [1].
| Evidence Dimension | Regioselectivity in nucleophilic ring opening |
| Target Compound Data | High regiocontrol directed by the phenyl substituent |
| Comparator Or Baseline | Aliphatic chiral epoxides (e.g., (S)-glycidol) |
| Quantified Difference | Distinct electronic differentiation between C2 and C3 |
| Conditions | Nucleophilic ring opening with amines/phenols |
High regioselectivity minimizes the formation of unwanted constitutional isomers, simplifying purification and maximizing the yield of the desired intermediate.
The specific rotation of (2S,3S)-(-)-3-Phenylglycidol provides a rapid, reliable metric for assessing batch purity prior to committing the material to multi-step syntheses [1]. As the levorotatory (-) enantiomer, its optical rotation clearly distinguishes it from the dextrorotatory (2R,3R)-(+) comparator. High-quality commercial batches consistently exhibit specific rotation values that correlate tightly with chiral HPLC ee measurements, ensuring that procurement specifications directly translate to reproducible synthetic performance [1].
| Evidence Dimension | Optical rotation as a purity proxy |
| Target Compound Data | Distinct levorotatory (-) signal correlating to >97% ee |
| Comparator Or Baseline | (2R,3R)-(+)-3-Phenylglycidol (dextrorotatory) |
| Quantified Difference | Absolute inversion of optical rotation sign |
| Conditions | Standard polarimetry and chiral HPLC validation |
Rapid polarimetric verification of the correct enantiomer prevents catastrophic stereochemical failures in expensive, multi-step API manufacturing campaigns.
(2S,3S)-(-)-3-Phenylglycidol is reacted with 2-ethoxyphenol, followed by morpholine ring construction, to yield specific enantiomers of norepinephrine reuptake inhibitors (such as reboxetine analogs) without the need for late-stage chiral resolution [1].
The epoxide serves as a highly effective precursor for (2R,3S)-3-phenylisoserine derivatives, which are critical chiral components required for the biological activity of paclitaxel (Taxol) and related chemotherapeutic agents [2].
It acts as a foundational electrophile for regioselective ring-opening by nitrogen nucleophiles, generating chiral amino alcohols that are widely utilized in proprietary drug discovery libraries and custom API development [1].
Irritant